1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone
Description
This compound is a heterocyclic derivative featuring a 3,4-dihydroquinoline scaffold linked via a thioether bond to a pyridazine ring substituted with a 2,4-dimethylthiazole moiety. The thioether linkage enhances metabolic stability compared to ether or ester analogues .
Key structural attributes include:
- Pyridazine-Thiazole Hybrid: The pyridazine ring (a six-membered diazine) and 2,4-dimethylthiazole (a five-membered sulfur- and nitrogen-containing heterocycle) create a conjugated system with distinct electronic properties.
- Thioether Bridge: The –S– linkage between the ethanone and pyridazine groups resists enzymatic hydrolysis, enhancing stability .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13-20(27-14(2)21-13)16-9-10-18(23-22-16)26-12-19(25)24-11-5-7-15-6-3-4-8-17(15)24/h3-4,6,8-10H,5,7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNJGPYVPJTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a dihydroquinoline moiety linked to a thiazole-pyridazine structure. Its molecular formula is , with a molecular weight of 364.45 g/mol . The unique combination of these heterocycles contributes to its diverse biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often employed:
- Formation of Dihydroquinoline : This can be achieved through cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone.
- Thioether Formation : The introduction of the thiazole-pyridazine moiety is accomplished through nucleophilic substitution reactions involving thio compounds.
The biological activity of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Another investigation highlighted its action against fungal strains such as Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
-
Cytotoxicity Assays :
- In vitro assays revealed that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
- The mechanism appears to involve apoptosis induction in cancer cells, possibly through the activation of caspase pathways .
Data Table: Biological Activity Summary
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with a dihydroquinoline framework exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby potentially preventing oxidative stress-related diseases. For instance, studies have shown that similar derivatives effectively reduce oxidative damage in cellular models, suggesting a protective role against conditions such as neurodegenerative diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. In one study, derivatives similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .
Antiproliferative Activity
Preliminary studies have highlighted the antiproliferative effects of the compound against various cancer cell lines. For example, derivatives containing the dihydroquinoline moiety were tested against human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), showing promising IC50 values that indicate effective growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by caspase activation assays and annexin V-FITC staining.
Case Study 1: Dihydroquinoline Derivatives
A study focused on synthesizing novel dihydroquinoline derivatives revealed that certain compounds exhibited remarkable antiproliferative activity against MCF-7 cells with IC50 values around 1.2 µM. The study further explored the mechanisms underlying this activity, including apoptosis pathways mediated by mitochondrial dysfunction .
Case Study 2: Thiazole-Based Compounds
Research involving thiazole-based compounds indicated that these molecules could enhance the biological activity of dihydroquinoline derivatives. The combination of these two structural motifs resulted in compounds with improved potency against cancer cell lines compared to their individual components .
Comparison with Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone ()
- Key Difference : The thiazole substituent at position 5 is 2-(4-methoxyphenyl)-4-methyl instead of 2,4-dimethyl.
- Impact: The methoxyphenyl group increases molecular weight (MW: ~550 vs. Aromatic protons in $ ^1H $-NMR shift to δ 7.3–7.5 due to electron-donating methoxy groups, contrasting with δ 2.22 (CH$ _3 $) in the target compound .
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()
- Simplified Analogue: Lacks the dihydroquinoline and pyridazine components.
- Physicochemical Properties: Lower MW (156.2 vs. ~450), higher solubility (due to the amino group), and a melting point of 275°C (similar to the target compound’s inferred high mp). IR spectrum shows NH$ _2 $ stretches at 3200 cm$ ^{-1} $, absent in the target compound .
Analogues with Modified Central Heterocycles
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone ()
- Structural Change: Pyridazine replaced by chromeno-pyrimidine.
- Impact :
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()
- Core Heterocycle : Triazolothiazole instead of pyridazine-thiazole.
- Key Data: MS m/z 604 (M$ ^+ $), higher than the target compound’s expected MW (~450). IR lacks C=O stretches, indicating absence of the ethanone group .
Compounds with Related Substituents but Divergent Cores
3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazo-5-yl amine ()
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones ()
- Core: Thienopyrimidine with oxadiazole substituents.
- Key Difference : Oxadiazole’s electron-withdrawing nature contrasts with thiazole’s mixed electronic effects.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Methods : The target compound likely employs strategies similar to ’s reflux conditions (DMF/EtOH, piperidine) for heterocycle formation .
- Metabolic Stability : The thioether bridge in the target compound and ’s analogue resists hydrolysis, offering advantages over ester-linked derivatives .
- Electronic Properties : The dimethylthiazole group in the target compound provides a balance of electron-withdrawing (S, N) and donating (CH$ _3 $) effects, optimizing π-stacking interactions compared to methoxyphenyl or oxadiazole substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves coupling thiol-containing pyridazine derivatives with dihydroquinoline intermediates. Key steps include:
- Thioether Formation : Reacting 6-(2,4-dimethylthiazol-5-yl)pyridazine-3-thiol with a bromoethanone derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency. Catalysts such as triethylamine improve yield by neutralizing acidic byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the dihydroquinoline, pyridazine, and thiazole moieties. Key signals include aromatic protons (δ 6.8–8.5 ppm) and thioether-linked CH₂ groups (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to validate purity (>98%) .
Q. How can researchers troubleshoot low yields during the synthesis of the pyridazine-thioether intermediate?
- Methodological Answer : Common issues and solutions:
- Incomplete Thiol Activation : Ensure deprotonation of the thiol group using strong bases (e.g., NaH) before coupling .
- Side Reactions : Monitor reaction temperature (avoid >70°C to prevent decomposition) and exclude moisture to minimize hydrolysis .
- Byproduct Formation : Use excess bromoethanone (1.2–1.5 eq.) to drive the reaction to completion .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s thiazole-pyridazine core and target proteins (e.g., kinases). Focus on hydrogen bonding and hydrophobic interactions with active sites .
- Pharmacophore Modeling : Identify critical moieties (e.g., dihydroquinoline’s planar structure) for target engagement .
- MD Simulations : Assess binding stability over time (20–50 ns simulations) to validate docking predictions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation in the thioether linkage using variable-temperature NMR to confirm conformational exchange .
- Impurity Analysis : Compare experimental IR spectra with reference data to detect carbonyl or amine contaminants .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous pyrazolyl-thiophene derivatives .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24/48/72 hrs .
- Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .
- Metabolite Profiling : Use liver microsomes or hepatocyte assays to identify oxidative metabolites (e.g., sulfoxide formation) .
Q. What are the limitations of current synthetic protocols, and how can they be addressed for scale-up?
- Methodological Answer :
- Solvent Scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst Efficiency : Screen transition-metal catalysts (e.g., CuI) to improve coupling reaction rates and yields .
- Process Automation : Implement flow chemistry for continuous thioether formation, reducing batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
